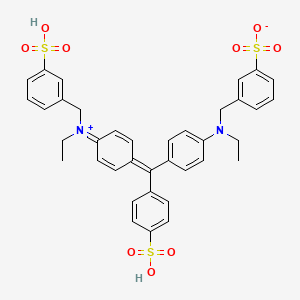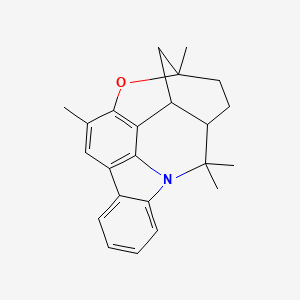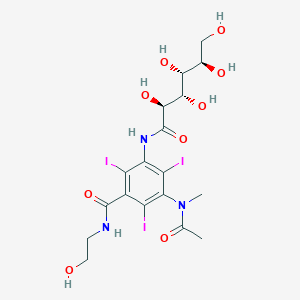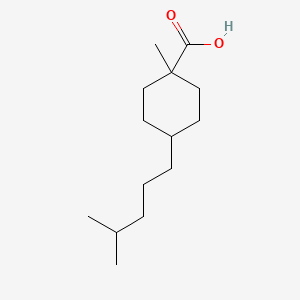
5'-N-methylcarboxamidoadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-N-methylcarboxamidoadenosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine nucleosides. It is characterized by the presence of a purine base attached to a ribosyl moiety. This compound is known for its role as an agonist of adenosine receptors, particularly the A2 adenosine receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-N-methylcarboxamidoadenosine can be achieved through several synthetic routes. One common method involves the reaction of (3aR,4S,6aS)-6-(6-amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide with trifluoroacetic acid at ambient temperature for 0.5 hours . This reaction yields 5’-N-methylcarboxamidoadenosine with a yield of approximately 43% .
Industrial Production Methods
Industrial production methods for 5’-N-methylcarboxamidoadenosine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
5’-N-methylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 5’-N-methylcarboxamidoadenosine into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced nucleoside analogs.
科学的研究の応用
5’-N-methylcarboxamidoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: This compound serves as a tool for investigating the role of adenosine receptors in various biological processes.
Medicine: 5’-N-methylcarboxamidoadenosine is studied for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5’-N-methylcarboxamidoadenosine involves its interaction with adenosine receptors, particularly the A2 adenosine receptor . Upon binding to these receptors, it activates intracellular signaling pathways that mediate various physiological effects. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the modulation of downstream signaling cascades .
類似化合物との比較
5’-N-methylcarboxamidoadenosine can be compared with other similar compounds, such as:
2-Chloro-5’-N-methylcarboxamidoadenosine: This compound contains a chlorine atom at the 2-position, which enhances its selectivity for the A3 adenosine receptor.
N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine: This analog features an iodinated benzyl group at the N6 position, which increases its potency and selectivity for adenosine receptors.
The uniqueness of 5’-N-methylcarboxamidoadenosine lies in its specific structure and its ability to selectively activate adenosine receptors, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
35788-27-3 |
|---|---|
分子式 |
C11H14N6O4 |
分子量 |
294.27 g/mol |
IUPAC名 |
5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15) |
InChIキー |
PLYRYAHDNXANEG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
異性体SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
同義語 |
5'-N-methylcarboxamideadenosine MECA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B1201696.png)









![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
